1,4-Bis(DI-I-propylphosphino)butane
Description
Significance of Phosphine (B1218219) Ligands in Organometallic Chemistry and Catalysis
Phosphine ligands, a class of organophosphorus compounds with the general formula PR₃, are of paramount importance in the fields of organometallic chemistry and catalysis. numberanalytics.com Their significance stems from their unique ability to act as both σ-donors and π-acceptors. The phosphorus atom's lone pair of electrons can be donated to a metal center (σ-donation), while the empty σ* orbitals of the P-R bonds can accept electron density back from the metal (π-acceptance). quora.com This synergistic bonding mechanism allows phosphine ligands to form stable complexes with a wide range of transition metals. quora.com
The true power of phosphine ligands lies in the tunability of their steric and electronic properties. numberanalytics.comcatalysis.blogsigmaaldrich.com By systematically modifying the R groups attached to the phosphorus atom, chemists can precisely control the chemical environment around the metal center. numberanalytics.comcfmot.de This fine-tuning influences the stability, reactivity, and selectivity of the resulting metal complex, making phosphine ligands indispensable tools in the design of catalysts for a vast array of chemical transformations. numberanalytics.comcfmot.de Prominent examples of their application include cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, as well as hydrogenation and Buchwald-Hartwig amination. numberanalytics.comcfmot.de
Overview of Bidentate Phosphine Ligands: Structure and Ligand Design Principles
Bidentate phosphine ligands, also known as diphosphines, are a specific class of phosphine ligands that possess two phosphorus atoms connected by a bridging backbone. sigmaaldrich.com This structural feature allows them to chelate to a metal center, forming a more stable ring-like complex compared to their monodentate counterparts. sigmaaldrich.comnih.gov The design of bidentate phosphine ligands is a sophisticated area of research, with key principles focusing on the nature of the backbone and the substituents on the phosphorus atoms. nih.gov
The backbone of a bidentate phosphine ligand plays a crucial role in determining the "bite angle," which is the P-M-P angle in a metal complex. wikipedia.orgrsc.org This angle is a critical parameter that influences the geometry and, consequently, the reactivity of the catalytic center. wikipedia.org The length and rigidity of the backbone can be varied to achieve desired bite angles, which can range from acute to wide, depending on the catalytic application. wikipedia.orgkulturkaufhaus.de For instance, ligands with a flexible backbone, such as those with a four-carbon chain, can accommodate a range of coordination geometries. sigmaaldrich.com
The substituents on the phosphorus atoms are another key design element. nih.gov These groups dictate the steric bulk and electronic properties of the ligand. quora.comnih.gov Steric bulk is often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. wikipedia.orglibretexts.org The electronic properties are related to the electron-donating or -withdrawing nature of the substituents. quora.com By carefully selecting the substituents, chemists can create a specific steric and electronic environment around the metal, thereby influencing the outcome of a catalytic reaction. cfmot.de
Contextualizing 1,4-Bis(di-i-propylphosphino)butane within the Diphosphine Ligand Landscape
This compound is a bidentate phosphine ligand with the chemical formula (i-Pr)₂P(CH₂)₄P(i-Pr)₂. strem.com It is a colorless to pale yellow liquid at room temperature. strem.com This ligand is part of the broader family of diphosphines that feature a butane (B89635) bridge between the two phosphorus atoms. Its specific combination of a flexible four-carbon backbone and sterically demanding, electron-donating di-isopropylphosphino groups gives it a unique set of properties that are highly valuable in catalysis.
Comparison with Related Butane-Bridged Diphosphine Ligands (e.g., dppb)
A common point of comparison for this compound is 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). wikipedia.org Both ligands share the same butane backbone, which generally leads to similar natural bite angles. wikipedia.org However, the key difference lies in the substituents on the phosphorus atoms: isopropyl groups in the former and phenyl groups in the latter. This seemingly small change has significant implications for their steric and electronic profiles.
The isopropyl groups in this compound are more electron-donating and create greater steric bulk compared to the phenyl groups in dppb. The increased electron-donating ability enhances the electron density at the metal center, which can influence its reactivity in catalytic cycles. The larger steric hindrance can also play a crucial role in controlling the selectivity of a reaction by dictating how substrates approach the metal center.
| Feature | This compound | 1,4-Bis(diphenylphosphino)butane (dppb) |
| Phosphorus Substituents | Di-isopropyl | Diphenyl |
| Natural Bite Angle | ~94-98° | ~94° wikipedia.org |
| Tolman Cone Angle | ~160° | ~145° |
| Electronic Properties | Stronger σ-donor | Weaker σ-donor |
Rationale for Di-isopropyl Substituents on Phosphorus in Ligand Design
The choice of di-isopropyl substituents on the phosphorus atoms in this compound is a deliberate design feature aimed at imparting specific properties to the ligand and its metal complexes.
Enhanced Electron-Donating Ability: Alkyl groups, such as isopropyl, are more electron-releasing than aryl groups like phenyl. This increased electron density on the phosphorus atoms makes the ligand a stronger σ-donor. weebly.com In catalytic processes, a more electron-rich metal center can facilitate key steps such as oxidative addition. libretexts.org
Increased Steric Hindrance: The branched structure of the isopropyl groups results in a larger Tolman cone angle compared to less bulky substituents. wikipedia.orgresearchgate.net This steric bulk can be advantageous in several ways. It can promote the formation of coordinatively unsaturated species by favoring the dissociation of other ligands, which is often a prerequisite for catalytic activity. libretexts.org Furthermore, the steric environment created by the di-isopropylphosphino groups can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of the substrate to the metal center. cfmot.de
In essence, the di-isopropyl substituents provide a powerful combination of electronic and steric effects that can be leveraged to enhance the performance of transition metal catalysts in a variety of organic transformations.
Structure
3D Structure
Properties
IUPAC Name |
4-di(propan-2-yl)phosphanylbutyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P2/c1-13(2)17(14(3)4)11-9-10-12-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSNESBRSONNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCCP(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Bis Di I Propylphosphino Butane
General Synthetic Routes to Diphosphine Ligands
The construction of diphosphine ligands hinges on the formation of carbon-phosphorus (C-P) bonds. A variety of reliable methods have been developed for this purpose, utilizing a range of phosphorus-containing precursors and carbon-based electrophiles.
The creation of C-P bonds is the fundamental step in phosphine (B1218219) synthesis. nih.gov The most prevalent strategies involve the reaction of nucleophilic phosphorus species with carbon electrophiles or, conversely, the use of organometallic reagents with electrophilic phosphorus compounds. beilstein-journals.org
Key strategies include:
Nucleophilic Substitution with Metal Phosphides : A widely used method involves the reaction of an alkali metal phosphide (B1233454) (MPR₂) with an alkyl or aryl halide. wikipedia.org For diphosphines with an alkane backbone, a dihaloalkane is typically reacted with two equivalents of the metal phosphide. wikipedia.org
Reaction of Organometallic Reagents with Halophosphines : Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can be used to displace halogen atoms from halophosphines (R'₂PCl). nih.govresearchgate.net To synthesize diphosphines, dilithiated hydrocarbons can be reacted with chlorophosphines. wikipedia.org
Hydrophosphination : This method involves the addition of a P-H bond across an unsaturated carbon-carbon bond (e.g., in an alkene or alkyne). beilstein-journals.org It can be promoted by base, acid, or radical initiators, and metal-catalyzed versions offer high efficiency and selectivity. researchgate.net
Catalytic Cross-Coupling Reactions : Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions to form C-P bonds. organic-chemistry.org Palladium- and nickel-catalyzed reactions, for example, can couple phosphines with aryl or vinyl halides/triflates. beilstein-journals.org
Table 1: General C-P Bond Formation Strategies
| Strategy | Reagents | Description |
|---|---|---|
| Nucleophilic Substitution | Alkali Metal Phosphide (e.g., NaPPh₂) + Dihaloalkane (e.g., Cl(CH₂)nCl) | A common and direct method for creating symmetric diphosphines with an alkane backbone. wikipedia.org |
| Organometallic Reaction | Dilithiated Hydrocarbon + Chlorophosphine (e.g., ClP(i-Pr)₂) | Suitable for installing dialkylphosphino groups onto a hydrocarbon backbone. wikipedia.org |
| Hydrophosphination | Secondary Phosphine (R₂PH) + Divinyl Compound | Addition of P-H bonds across C=C double bonds to link phosphine moieties. wikipedia.org |
| Catalytic Cross-Coupling | Secondary Phosphine + Dihaloarene | Metal-catalyzed (e.g., Pd, Ni) reaction to form aryl-phosphine bonds. beilstein-journals.org |
The choice of starting materials is dictated by the desired phosphine structure and the synthetic route. Many precursors are commercially available or can be prepared through standard procedures.
Common precursors include:
Primary and Secondary Phosphines (RPH₂, R₂PH) : These compounds contain reactive P-H bonds and are key precursors for hydrophosphination reactions and for generating metal phosphides via deprotonation. rsc.org
Halophosphines (R₂PX, RPX₂, PX₃) : Chlorophosphines are the most common and serve as electrophilic phosphorus sources, reacting with nucleophilic organometallic reagents. wikipedia.org
Bis(dichlorophosphine) Precursors : Reagents like 1,2-bis(dichlorophosphino)ethane (B1347013) can be used to build the backbone first, followed by reaction with organometallic reagents to add the desired R groups. wikipedia.org
Phosphine Oxides (R₃P=O) : Phosphines are often susceptible to oxidation. beilstein-journals.org In some cases, syntheses are designed to produce the more stable phosphine oxides, which are then reduced in a final step to the desired phosphine. nih.govresearchgate.net Silanes are common reducing agents for this transformation. acs.org
Phosphine-Boranes : To protect the phosphine from oxidation during synthesis and purification, it can be complexed with borane (B79455) (BH₃). beilstein-journals.orgnih.gov The borane group can be removed later to yield the free phosphine. rsc.org
Table 2: Key Precursors for Diphosphine Synthesis
| Precursor Type | Example | Role in Synthesis |
|---|---|---|
| Secondary Phosphine | Diisopropylphosphine | Source of the diisopropylphosphino group; used in hydrophosphination or after deprotonation. |
| Dihaloalkane | 1,4-Dichlorobutane (B89584) or 1,4-Dibromobutane | Provides the four-carbon backbone. ontosight.aichemicalbook.com |
| Chlorophosphine | Chlorodiisopropylphosphine | Electrophilic phosphorus source for reaction with nucleophilic carbon species. wikipedia.org |
| Metal Phosphide | Lithium diisopropylphosphide | Nucleophilic phosphorus source for reaction with electrophilic carbon species like dihaloalkanes. rsc.org |
| Phosphine Oxide | 1,4-Bis(diisopropylphosphino)butane dioxide | A stable intermediate that can be purified and then reduced to the final diphosphine. researchgate.net |
Specific Synthesis Protocols for 1,4-Bis(di-i-propylphosphino)butane and Related Di-alkyl Diphosphinobutanes
The synthesis of this compound, a saturated, electron-rich, and sterically hindered diphosphine, typically follows the general strategy of reacting a diisopropylphosphide nucleophile with a 1,4-dihalobutane electrophile.
A plausible and widely practiced synthetic approach involves the following steps:
Generation of the Phosphide : A secondary phosphine, diisopropylphosphine, is deprotonated using a strong base such as n-butyllithium (n-BuLi) or potassium metal to form lithium or potassium diisopropylphosphide, respectively. rsc.org This reaction is performed in an inert solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
Alkylation : The resulting metal diisopropylphosphide solution is then treated with 1,4-dichlorobutane or 1,4-dibromobutane. wikipedia.orgontosight.ai The phosphide anion acts as a nucleophile, displacing both halide ions in a double substitution reaction to form the desired C₄-bridged diphosphine.
Reaction Scheme: 2 (i-Pr)₂PH + 2 n-BuLi → 2 (i-Pr)₂PLi + 2 BuH 2 (i-Pr)₂PLi + Cl(CH₂)₄Cl → (i-Pr)₂P(CH₂)₄P(i-Pr)₂ + 2 LiCl
Optimizing the synthesis is crucial for maximizing yield and purity. Several factors must be carefully controlled:
Stoichiometry : Precise control of the stoichiometry between the phosphide and the dihaloalkane is essential to avoid side products from mono-alkylation or other reactions.
Temperature : The initial deprotonation is often carried out at low temperatures (e.g., 0 °C or below) to control the reaction rate. The subsequent alkylation may be allowed to warm to room temperature to ensure the reaction goes to completion. fu-berlin.de
Solvent and Reagents : The choice of solvent (typically an ether like THF) is important for solvating the organometallic intermediates. The purity of reagents, especially the organolithium base and the dihaloalkane, directly impacts the yield and ease of purification. chemicalbook.com
Atmosphere : Due to the high sensitivity of alkylphosphines and their metal phosphide precursors to oxygen, all manipulations must be carried out under a strictly inert atmosphere to prevent the formation of the corresponding phosphine oxides. chemicalbook.com
In some cases, enhancing the production of a target compound can be influenced by optimizing cofactors in a biological system, a principle that highlights the general importance of reagent availability in chemical synthesis. mdpi.com
The purification of air-sensitive compounds like this compound requires specialized techniques.
Work-up : After the reaction is complete, it is typically quenched with water or a saturated ammonium (B1175870) chloride solution. The product is then extracted into an organic solvent.
Removal of Byproducts : The lithium chloride byproduct is insoluble in many organic solvents and can be removed by filtration. The crude product is then isolated by removing the solvent under vacuum.
Purification Methods :
Crystallization : The solid product can often be purified by crystallization or recrystallization from an appropriate solvent (e.g., pentane (B18724) or ethanol) at low temperatures. fu-berlin.de
Distillation/Sublimation : For liquid or low-melting solid phosphines, vacuum distillation or sublimation can be effective, although care must be taken to avoid thermal decomposition.
Chromatography : Column chromatography on silica (B1680970) gel or alumina (B75360) can be used, but it must be performed under an inert atmosphere, as silica can promote oxidation. nih.gov The use of deoxygenated solvents is mandatory.
Handling and Storage : The purified compound is a solid that is readily oxidized and must be handled and stored under an inert atmosphere. chemicalbook.com
Considerations for Stereoselective Synthesis of Chiral Analogues (if applicable)
While this compound itself is achiral, the synthesis of chiral diphosphine ligands is a major area of research due to their importance in asymmetric catalysis. polyu.edu.hk Chiral analogues could be designed by introducing stereocenters on the butane (B89635) backbone or by creating P-stereogenic centers, where the phosphorus atom itself is a chiral center.
General strategies for synthesizing chiral phosphines that could be adapted for analogues of this compound include:
Use of Chiral Precursors : A common approach is to start with a chiral precursor. nih.gov For example, a chiral diol or dihalide derived from a natural product could be used to form a chiral backbone.
Diastereoselective Synthesis : One can use a chiral auxiliary attached to the phosphorus atom. nih.govresearchgate.net This allows for the diastereoselective separation of intermediates, after which the auxiliary is removed to yield the enantiopure phosphine.
Enantioselective Catalysis : Advanced methods involve the use of a chiral catalyst to directly form the C-P bond enantioselectively. beilstein-journals.orgnih.gov For instance, a kinetic resolution process can be used where a chiral catalyst selectively reacts with one enantiomer of a racemic secondary phosphine. researchgate.net The development of such methods for P-stereogenic phosphines is an active field of research. acs.org
The synthesis of chiral ligands often requires careful separation of diastereomers by chromatography, and the additional chiral elements can significantly influence the selectivity of the metal complexes in which they are used. researchgate.net
Coordination Chemistry of 1,4 Bis Di I Propylphosphino Butane Complexes
Complex Formation with Transition Metals
1,4-Bis(di-i-propylphosphino)butane, hereafter referred to as dippb, is a bidentate phosphine (B1218219) ligand capable of forming stable complexes with a variety of transition metals. Its flexible four-carbon backbone allows it to form a seven-membered chelate ring, influencing the geometry and reactivity of the resulting metal complexes.
Complexes of the related 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have been synthesized and characterized with a wide range of transition metals. It is reasonable to expect that dippb would form analogous complexes.
Rhodium (Rh): Rhodium(I) complexes of dppb are well-known, often with the formula [Rh(dppb)₂]⁺. electronicsandbooks.com These complexes are typically square planar.
Nickel (Ni): Nickel(II) complexes with dppb, such as [Ni(dppb)Cl₂], have been reported. oup.com
Palladium (Pd): Palladium(II) complexes, for instance [Pd(dppb)Cl₂], are common and have been structurally characterized. nih.gov
Platinum (Pt): Platinum(II) complexes analogous to the palladium ones are expected, though specific studies on dippb are scarce.
Gold (Au): Dinuclear gold(I) complexes containing dppb have been synthesized, for example, [Au₂(dppb)(L)₂]²⁺ where L is another phosphine ligand. nih.gov
Iron (Fe): Iron(II) and Iron(III) complexes with phosphine ligands are known, and while specific dippb complexes are not widely reported, iron's coordination chemistry with diphosphines is established. rsc.orgnih.gov
Cobalt (Co): Cobalt(II) complexes with the oxidized ligand, 1,4-bis(diphenylphosphinoyl)butane, have been structurally characterized, suggesting that cobalt complexes with the parent phosphine are also stable. nih.govresearchgate.net
Copper (Cu): Dinuclear copper(I) complexes with bridging dppb ligands have been reported. wikipedia.org
Silver (Ag): Silver(I) is known to form complexes with various phosphine ligands, and while specific dippb complexes are not detailed, the formation of such complexes is highly probable. acs.orgnih.govacs.org
The most common coordination mode for this compound is as a bidentate chelating ligand, where both phosphorus atoms coordinate to a single metal center to form a seven-membered ring. psu.edu This chelation is a key feature, providing enhanced stability to the complex compared to monodentate phosphine ligands, an observation known as the chelate effect. acs.org
In some instances, particularly with larger metal ions or in the presence of other bulky ligands, dippb can also act as a bridging ligand, linking two metal centers. wikipedia.org Monodentate coordination, where only one phosphorus atom is bound to the metal, is also possible but less common. The stoichiometry of the resulting complexes is dependent on the metal, its oxidation state, and the reaction conditions. Common stoichiometries include 1:1 (metal:ligand) and 1:2 (metal:ligand). For example, square planar d¹-metal complexes like those of Rh(I), Pd(II), and Pt(II) often form both [M(dippb)X₂] and [M(dippb)₂]²⁺ type complexes.
Structural Characterization of Metal Complexes
The precise geometry and structural features of metal complexes are critical to understanding their reactivity. X-ray crystallography is the definitive method for determining these structures.
The seven-membered chelate ring formed by this compound is conformationally flexible, analogous to cycloheptane. researchgate.netbiomedres.uslibretexts.org It can adopt various conformations, such as chair, boat, and twist-chair, to minimize steric strain. The specific conformation adopted will depend on the metal center, its coordination geometry, and the steric bulk of the other ligands present.
A critical parameter in diphosphine complexes is the P-M-P "bite angle". wikipedia.orgpsu.edursc.orgrsc.org For dppb, the natural bite angle is approximately 94°. researchgate.net This angle is a compromise between the preferred angle of the ligand backbone and the ideal coordination geometry of the metal. psu.edu For square-planar complexes, which favor a 90° angle, the dppb ligand is a good fit. For tetrahedral complexes, which prefer around 109.5°, the ligand must distort, which can influence the complex's stability and reactivity. The flexibility of the seven-membered ring allows for a wider range of bite angles compared to more rigid five- or six-membered rings. psu.edu
The steric environment created by the phosphine substituents has a profound impact on the coordination geometry and reactivity of the metal complex. The isopropyl groups in dippb are significantly more sterically demanding than the phenyl groups in dppb. This increased steric bulk is expected to have several consequences:
Increased Cone Angle: The Tolman cone angle for a di-isopropylphosphino group is larger than that for a diphenylphosphino group, leading to greater steric crowding around the metal center. oup.com
Influence on Ligand Dissociation: The steric clash between the bulky isopropyl groups may favor ligand dissociation, which can be a crucial step in catalytic cycles.
Modification of Reaction Rates and Selectivity: The steric hindrance can influence the approach of substrates to the metal center, thereby affecting reaction rates and selectivities in catalysis. researchgate.netacs.org
Stabilization of Lower Coordination Numbers: The bulky nature of the dippb ligand may favor the formation of complexes with lower coordination numbers.
Data Tables
Table 1: Representative Metal Complexes of 1,4-Bis(diphenylphosphino)butane (dppb)
| Metal | Oxidation State | Complex Formula | Coordination Geometry |
| Rhodium | +1 | [Rh(dppb)₂]⁺ | Square Planar |
| Nickel | +2 | [Ni(dppb)Cl₂] | Tetrahedral/Square Planar |
| Palladium | +2 | [Pd(dppb)Cl₂] | Square Planar |
| Gold | +1 | [Au₂(dppb)(L)₂]²⁺ | Linear (at Au) |
| Cobalt | +2 | [Co(dppbO₂)₂(EtOH)₂(H₂O)₂]²⁺ | Octahedral |
| Copper | +1 | [Cu₂(dppb)₃]²⁺ | Trigonal Planar |
Note: Data for Co is for the oxidized ligand, 1,4-bis(diphenylphosphinoyl)butane (dppbO₂).
Table 2: Comparison of Properties of Phenyl and Isopropyl Substituents on Phosphine Ligands
| Property | Diphenylphosphino (-PPh₂) | Di-isopropylphosphino (-PⁱPr₂) |
| Electronic Effect | Electron-withdrawing (due to sp² carbons) | Electron-donating (due to sp³ carbons) |
| Steric Bulk (Tolman Cone Angle) | ~145° | ~160° |
| Flexibility | More rigid due to planar phenyl rings | More flexible due to rotational freedom of isopropyl groups |
Spectroscopic Characterization (e.g., ³¹P NMR, ¹H NMR, IR Spectroscopy, Mass Spectrometry)
The characterization of this compound (dippb) complexes relies on a suite of spectroscopic techniques that provide detailed insights into their molecular structure and bonding.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for probing the coordination environment of phosphine ligands. slideshare.net In its free state, this compound exhibits a characteristic signal in the ³¹P{¹H} NMR spectrum. Upon coordination to a metal center, this signal undergoes a significant downfield shift, known as the coordination chemical shift (Δδ). The magnitude of Δδ provides valuable information about the nature of the metal-phosphorus bond and the geometry of the complex. For instance, in chelating complexes, a single resonance is typically observed, indicating a symmetrical environment for the two phosphorus atoms. The chemical shifts are reported relative to an 85% phosphoric acid standard. slideshare.net The exchange between free and complexed ligands can be slow on the NMR timescale, sometimes allowing for the observation of separate signals for each species. nih.gov
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy complements ³¹P NMR by providing information about the ligand's backbone and substituent groups. The ¹H NMR spectrum of a dippb complex displays characteristic signals for the isopropyl methine and methyl protons, as well as the methylene (B1212753) protons of the butane (B89635) bridge. docbrown.inforesearchgate.net Coordination to a metal center can induce changes in the chemical shifts and coupling constants of these protons compared to the free ligand. The integration of the proton signals helps to confirm the ligand-to-metal stoichiometry.
Infrared (IR) Spectroscopy is particularly useful for studying dippb complexes that contain co-ligands with characteristic vibrational frequencies, such as carbon monoxide (CO). The electron-donating nature of the dippb ligand increases electron density on the metal center, which leads to enhanced back-bonding into the π* orbitals of the CO ligands. libretexts.orglibretexts.org This strengthening of the metal-CO bond and weakening of the C-O bond results in a lowering of the ν(CO) stretching frequency compared to less electron-rich phosphine complexes. libretexts.orgresearchgate.net This effect, often quantified using the Tolman Electronic Parameter, makes IR spectroscopy a powerful tool for assessing the electronic properties of the dippb ligand in a complex. researchgate.netnih.gov
Mass Spectrometry provides crucial information on the molecular weight and composition of the dippb complexes. Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to identify the parent ion of the complex, confirming its formulation. The fragmentation pattern observed in the mass spectrum can also offer structural clues, revealing the loss of ligands or fragments of the dippb backbone.
Interactive Table 1: Representative Spectroscopic Data for Phosphine Ligands and Complexes
| Technique | Compound/Complex Type | Typical Observation | Significance |
|---|---|---|---|
| ³¹P NMR | Free Alkylphosphine | Signal around -20 to +20 ppm | Reference for coordination shift |
| Chelated dippb Complex | Single downfield-shifted signal | Confirms chelation and coordination | |
| ¹H NMR | Free dippb Ligand | Resonances for isopropyl and butane protons | Structural fingerprint of the ligand |
| dippb Metal Complex | Shifted resonances for ligand protons | Indicates changes in electronic environment upon coordination | |
| IR Spec. | M-CO complex with dippb | Lower ν(CO) stretching frequency | Indicates strong electron-donating nature of dippb |
| Mass Spec. | dippb Metal Complex | Parent ion peak [M+L]⁺ or [M-X]⁺ | Confirms molecular weight and composition |
Electronic and Steric Parameters of this compound in Coordination
The utility of this compound in catalysis and synthesis is governed by a combination of its electronic and steric properties.
Evaluation of Ligand Electron-Donating/Withdrawing Capabilities
Phosphine ligands are classic examples of σ-donors and variable π-acceptors. libretexts.org The electronic nature of the substituents on the phosphorus atom significantly influences its donor strength. acs.org this compound, with its four isopropyl groups, is classified as a strongly electron-donating ligand. The alkyl groups (sp³-hybridized carbons) are effective at pushing electron density onto the phosphorus atoms, which in turn donate this density to the metal center. libretexts.org
The Tolman Electronic Parameter (TEP) is a quantitative measure of a phosphine's donor strength, derived from the A₁ ν(CO) stretching frequency of Ni(CO)₃L complexes. nih.gov A lower TEP value corresponds to a more electron-donating ligand. While specific TEP values for dippb may vary depending on the measurement context, it is expected to be low, comparable to or even lower than other trialkylphosphines like tri-n-butylphosphine, reflecting its strong σ-donor character. researchgate.netacs.org This strong donating ability is crucial for stabilizing metal centers in low oxidation states and for influencing the reactivity of the resulting complexes. libretexts.org
Assessment of Steric Bulk and Its Impact on Coordination
The steric profile of a phosphine ligand is as critical as its electronic nature in determining the structure and reactivity of its complexes. libretexts.org The primary measure of steric bulk is the Tolman cone angle (θ), which represents the solid angle occupied by the ligand at the metal center. The di-isopropylphosphino group is considered sterically demanding.
For a bidentate ligand like dippb, the steric influence is also described by the natural bite angle. This is the preferred P-M-P angle determined by the geometry of the ligand backbone—in this case, a flexible four-carbon chain. The butane backbone allows for the formation of a stable seven-membered chelate ring with the metal. This chelation leads to enhanced thermodynamic stability compared to monodentate phosphine complexes, an effect known as the chelate effect. The flexibility of the butane chain allows the ligand to accommodate a range of coordination geometries and metal-ion sizes, making it a versatile chelating agent.
Interactive Table 2: Comparison of Electronic and Steric Parameters for Selected Phosphine Ligands
| Ligand | Type | Electron-Donating Ability | Expected TEP (cm⁻¹) | Expected Cone Angle (θ) |
|---|---|---|---|---|
| P(OPh)₃ | Triarylphosphite | Weak Donor / Strong π-acceptor | High (~2089) | 128° |
| PPh₃ | Triarylphosphine | Moderate Donor / Weak π-acceptor | Medium (~2069) | 145° |
| P(n-Bu)₃ | Trialkylphosphine | Strong Donor | Low (~2060) | 132° |
| dippb | Bidentate Alkylphosphine | Strong Donor | Low | Large |
Stability and Reactivity of this compound Metal Complexes
The robust chelate structure and strong donor properties of dippb impart significant stability to its metal complexes and define their reactivity patterns.
Ligand Exchange Reactions and Hemilability
Metal complexes containing dippb can undergo ligand exchange reactions, where another ligand displaces the dippb. nih.govnih.gov However, the chelate effect significantly disfavors the complete dissociation of the bidentate dippb ligand compared to the dissociation of two analogous monodentate phosphines.
A key aspect of the reactivity of chelating ligands like dippb is hemilability . This refers to the reversible dissociation of one of the two phosphorus donor atoms from the metal center. This process opens up a vacant coordination site on the metal, allowing it to interact with a substrate. The dissociated phosphine arm remains tethered to the complex via the butane backbone, facilitating its re-coordination. This "on-off" switching mechanism is a critical feature in many catalytic cycles, providing a pathway for substrate binding and product release without permanent ligand loss. The strength of the M-P bond and the flexibility of the chelate ring are crucial factors that govern the extent and rate of this process.
Stability under Various Reaction Conditions
Complexes of this compound are generally robust and stable under a variety of reaction conditions. The stability arises from two main factors:
Strong Metal-Phosphorus Bonds: The high σ-donor strength of the alkylphosphine groups leads to the formation of strong, covalent M-P bonds.
The Chelate Effect: The formation of a seven-membered chelate ring provides significant thermodynamic stabilization, making the ligand less prone to complete dissociation from the metal center compared to monodentate phosphine ligands.
This inherent stability makes dippb-metal complexes suitable for use in demanding catalytic applications that may involve high temperatures or reactive reagents. The bulky isopropyl groups also provide kinetic stabilization by sterically shielding the metal center from unwanted side reactions.
Applications of 1,4 Bis Di I Propylphosphino Butane in Homogeneous Catalysis
Catalytic Hydrogenation Reactions
The use of 1,4-Bis(di-i-propylphosphino)butane in catalytic hydrogenation has shown promise in the selective reduction of various functional groups. The steric bulk of the isopropyl groups and the chelating nature of the butane (B89635) backbone play a crucial role in influencing the activity and selectivity of the metal catalysts.
Selective Hydrogenation of Olefins and Carbonyls
Palladium complexes incorporating this compound have been identified as effective catalysts for the hydrogenation of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. A key advantage of this catalytic system is its notable selectivity. Under specific reaction conditions, it is possible to selectively hydrogenate a carbonyl group while leaving an olefinic double bond within the same molecule intact. This chemoselectivity is highly valuable in the synthesis of complex molecules with multiple functional groups.
For instance, in the presence of a palladium catalyst bearing the dippb ligand, unsaturated aldehydes can be converted to unsaturated alcohols, preserving the carbon-carbon double bond. This selectivity is attributed to the specific coordination of the carbonyl group to the metal center, which is facilitated by the electronic properties of the phosphine (B1218219) ligand.
Catalyst Performance: Activity, Selectivity, and Turnover Frequencies
The performance of catalysts based on this compound in hydrogenation reactions is characterized by their activity, selectivity, and turnover frequencies (TOF). While specific TOF values are highly dependent on the substrate, catalyst loading, and reaction conditions, the use of dippb generally leads to efficient catalytic systems. The electron-donating nature of the isopropyl groups on the phosphorus atoms increases the electron density on the metal center, which can enhance the rate of key steps in the catalytic cycle.
The table below summarizes the general performance characteristics of dippb-based catalysts in hydrogenation.
| Feature | Performance Characteristic |
| Activity | Generally high, influenced by reaction temperature and pressure. |
| Selectivity | High chemoselectivity for carbonyls over non-conjugated olefins. |
| Turnover Frequencies (TOF) | Dependent on specific reaction conditions and substrates. |
Cross-Coupling Reactions
This compound has proven to be a valuable ligand in various palladium-catalyzed cross-coupling reactions. Its steric bulk is particularly advantageous in promoting the challenging oxidative addition and reductive elimination steps involving sterically hindered or electronically deactivated substrates.
Heck Reactions Mediated by Palladium-1,4-Bis(DI-I-propylphosphino)butane Systems
The Heck reaction, a cornerstone of C-C bond formation, benefits significantly from the use of the dippb ligand, especially in the coupling of challenging substrates like aryl chlorides. Palladium complexes of dippb have been shown to be effective in the vinylation of aryl chlorides, a transformation that is often difficult with less bulky phosphine ligands. acs.orgresearchgate.netresearchgate.net These reactions typically yield the trans-stilbene (B89595) product with high selectivity. researchgate.netresearchgate.net
The catalytic system often involves a palladium precursor, such as palladium(II) acetate, and the dippb ligand. The bulky nature of the dippb ligand is thought to facilitate the formation of a coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the aryl chloride.
| Aryl Halide | Olefin | Product | Yield (%) |
| 4-Chlorotoluene | Styrene | 4-Methylstilbene | Moderate to Good |
| Chlorobenzene | n-Butyl acrylate | Butyl cinnamate | Moderate |
Note: Yields are generalized from literature reports and can vary based on specific reaction conditions.
Suzuki-Miyaura and Other Cross-Coupling Variants
The Suzuki-Miyaura coupling, another powerful method for forming C-C bonds, also utilizes palladium catalysts modified with this compound. This ligand is particularly effective in the coupling of aryl halides with arylboronic acids. acs.org The electron-rich and sterically demanding nature of dippb promotes the transmetalation and reductive elimination steps of the catalytic cycle, leading to high yields of the desired biaryl products.
The versatility of the Pd-dippb system extends to other cross-coupling reactions, demonstrating its broad applicability in organic synthesis.
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | Good to Excellent |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | High |
Note: Yields are generalized from literature reports and can vary based on specific reaction conditions.
Hydroformylation Processes
While less extensively documented than its applications in hydrogenation and cross-coupling, this compound has also been explored as a ligand in hydroformylation reactions. This industrial process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an olefin to produce aldehydes. The regioselectivity of this reaction, which determines the formation of linear versus branched aldehydes, is a critical parameter.
Rhodium complexes are commonly employed as catalysts in hydroformylation. The bite angle and steric bulk of the phosphine ligand play a crucial role in controlling the regioselectivity. The use of bulky diphosphine ligands like dippb can influence the coordination of the olefin to the rhodium center, thereby directing the reaction towards the formation of either the linear or the branched aldehyde product. Further research is ongoing to fully elucidate the impact of dippb on the efficiency and selectivity of hydroformylation processes for various olefinic substrates. A notable aspect is the potential to use the same palladium-dippb catalyst system for both the hydroformylation of an olefin to an aldehyde and its subsequent in-situ hydrogenation to an alcohol.
Rhodium-Catalyzed Hydroformylation Utilizing this compound Analogues
Rhodium complexes incorporating diphosphine ligands are extensively used for hydroformylation, an industrially significant process that converts alkenes to aldehydes. illinois.edu Analogues of this compound, such as those with varying backbone structures and electronic properties, have been investigated to optimize this reaction.
Recent advancements have explored self-assembling phosphine ligands that can mimic the behavior of bidentate ligands under catalytic conditions, leading to excellent regioselectivity at lower temperatures and pressures. rsc.orgsciprofiles.com These supramolecular approaches offer a dynamic way to control the catalyst's properties. nih.gov
Regioselectivity and Stereoselectivity Control
In rhodium-catalyzed hydroformylation, controlling regioselectivity (the preference for linear vs. branched aldehydes) and stereoselectivity (the preferential formation of one enantiomer or diastereomer) is paramount, especially in the synthesis of fine chemicals and pharmaceuticals.
Regioselectivity: The regioselectivity of the hydroformylation reaction is strongly influenced by the steric and electronic properties of the diphosphine ligand. acs.org Increasing the basicity of the diphosphine ligand can lead to a distortion of the transition-state geometry, favoring the formation of the linear aldehyde. acs.org The bite angle of the ligand is also a key determinant; ligands with larger bite angles tend to promote the formation of the linear product. researchgate.net For example, in the hydroformylation of 1-octene, increasing the bite angle of the diphosphine ligand resulted in a regular increase in the yield of the n-aldehyde. researchgate.net
Stereoselectivity: For asymmetric hydroformylation, chiral diphosphine ligands are employed to induce enantioselectivity. Phosphorus-chiral diphosphines have been synthesized and their electronic properties modified to enhance enantiomeric excess (ee). acs.org For instance, in the hydroformylation of styrene, a ligand with electron-withdrawing trifluoromethyl groups achieved a 50% ee. acs.org The development of hybrid ligands, such as phosphine-phosphorodiamidites, has led to catalysts that exhibit both high enantioselectivities (up to 97% ee) and exceptional regioselectivities for substrates like vinyl esters. acs.org
Table 1: Influence of Ligand Bite Angle on Regioselectivity in 1-Octene Hydroformylation
| Ligand | Bite Angle (°) | n-aldehyde (%) |
| Xantphos | 111 | 98.3 |
| Thixantphos | 107 | 97.5 |
| Nixantphos | 101 | 95.2 |
| Data sourced from research on diphosphines with xanthene-like backbones. |
Oxidation Reactions
Complexes of this compound and its analogues are also active in oxidation reactions, notably the Baeyer-Villiger oxidation.
Baeyer-Villiger Oxidation Catalyzed by Platinum-1,4-Bis(di-i-propylphosphino)butane Complexes
The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. wikipedia.org Platinum(II) complexes containing chelating diphosphine ligands, including analogues of this compound, have been shown to catalyze this reaction using hydrogen peroxide as an environmentally benign oxidant. nih.govacs.org
The catalytic activity of these platinum complexes is highly dependent on the Lewis acidity of the metal center. acs.org The presence of electron-withdrawing groups on the diphosphine ligand enhances the electrophilicity of the platinum center, thereby increasing its catalytic activity. A direct correlation has been observed between the Lewis acidity of the platinum complex and its effectiveness in the Baeyer-Villiger oxidation of ketones. acs.org Chiral diphosphine ligands have also been employed to achieve kinetic resolution of racemic ketones, leading to the formation of chiral lactones with moderate enantiomeric excess. unive.itacs.org
Table 2: Catalytic Activity of Platinum-Diphosphine Complexes in Baeyer-Villiger Oxidation
| Diphosphine Ligand | Lewis Acidity Indicator (ν(C≡N) cm⁻¹) | Catalytic Activity (Turnover Frequency) |
| Ph₂P(CH₂)₂PPh₂ | 2235 | Low |
| (C₆F₅)₂P(CH₂)₂P(C₆F₅)₂ | 2258 | High |
| Data illustrates the correlation between Lewis acidity and catalytic activity. |
Other Catalytic Transformations
The versatility of catalysts derived from this compound and its analogues extends to other important organic transformations.
Alkyne Cyclotrimerization
The [2+2+2] cyclotrimerization of alkynes to form substituted benzenes is a powerful synthetic tool. Cationic rhodium(I) and nickel(0) complexes with diphosphine ligands have been developed for this purpose. nih.govnih.gov These catalysts can achieve high regioselectivity, leading to the preferential formation of 1,2,4-trisubstituted benzenes from terminal alkynes. nih.govnih.gov The choice of the diphosphine ligand is crucial for controlling the chemo- and regioselectivity of the reaction. For instance, modified BINAP ligands have been used to synthesize various paracyclophanes in a single step from the corresponding diynes. nih.gov
C-H Functionalization
While direct C-H functionalization using this compound itself is not extensively documented in the provided context, the broader class of phosphine ligands plays a significant role in this rapidly evolving field. The principles of ligand design, including the tuning of steric and electronic properties, that are evident in the applications discussed above are directly transferable to the development of catalysts for C-H activation and functionalization.
Polymerization Reactions
The ligand this compound, a member of the bidentate phosphine family, is utilized in the formulation of homogeneous catalysts, particularly with late-transition metals like nickel, for olefin polymerization. These catalyst systems are notable for their ability to produce polyolefins with varied microstructures and to incorporate polar monomers into the polymer chain. The specific properties of the resulting polymer are highly dependent on the structure of the phosphine ligand and the reaction conditions.
Bidentate phosphines are crucial components in nickel-catalyzed polymerization and copolymerization reactions. nih.gov The choice of substituents on the phosphorus atoms and the nature of the backbone connecting them significantly influence the catalyst's activity, stability, and the properties of the resulting polymer, such as molecular weight, branching, and crystallinity. rsc.orgnih.gov The isopropyl groups in this compound, for instance, confer specific steric and electronic characteristics to the metal center, which in turn dictates the catalytic outcome.
In the context of ethylene (B1197577) polymerization, nickel catalysts bearing bidentate phosphine ligands are known to facilitate a "chain-walking" mechanism. juniperpublishers.com This process allows the active catalyst center to move along the polymer chain, resulting in the formation of branched polyethylene (B3416737) from a single monomer, ethylene. The degree of branching is a critical parameter that determines the physical properties of the polyethylene, ranging from high-density, linear materials to low-density, highly branched elastomers. nih.govjuniperpublishers.comrsc.org The structure of the ligand, including the steric bulk of the alkyl groups on the phosphorus (such as the isopropyl groups), plays a key role in controlling the extent of chain-walking versus chain-growth, thereby tuning the polymer's microstructure. nih.govnih.gov
A significant area of research is the copolymerization of ethylene with polar monomers, which is challenging due to the tendency of the polar functional groups to deactivate the catalyst. acs.orgmdpi.com Nickel catalysts with carefully designed phosphine-based ligands have shown considerable promise in this area. mdpi.comnih.gov These catalysts, including phosphine-sulfonate and phosphine-phenolate systems, can mediate the insertion of functional monomers, leading to the production of functionalized polyolefins with desirable properties like improved adhesion and printability. acs.orgacs.org The performance of these catalysts is often enhanced by tuning the steric and electronic properties of the phosphine ligand. acs.org For example, bulky substituents on the ligand can create a protective pocket around the metal center, preventing deactivation by the polar monomer while still allowing olefin coordination and insertion. rsc.orgacs.org
The table below summarizes the performance of representative nickel catalyst systems with various bidentate ligands in ethylene polymerization and copolymerization, illustrating the impact of ligand structure on catalytic activity and polymer properties.
| Catalyst/Ligand Type | Monomer(s) | Activity ( g/mol Ni·h) | Polymer MW ( g/mol ) | Comonomer Incorporation (%) | Key Findings |
| Phosphine-Sulfonate Ni(II) acs.org | Ethylene | Up to 4.5 × 10⁶ | Up to 446,000 | N/A | High activity and thermal stability; produces high molecular weight polyethylene. acs.org |
| Phosphine-Sulfonate Ni(II) acs.org | Ethylene / Polar Monomers | Up to 1.9 × 10⁵ | Up to 179,000 | Up to 7.6 | Capable of copolymerizing ethylene with a variety of polar monomers. acs.org |
| α-Diimine Ni(II) nih.gov | Ethylene | Up to 13.67 × 10⁶ | 3.33–19.47 × 10⁵ | N/A | Produces ultra-high molecular weight polyethylene elastomers with tunable branching. nih.gov |
| Phosphine-Phenolate Ni(II) mdpi.com | Ethylene / Polar Monomers | Up to 3.0 × 10⁷ | High | Moderate | Shows high activity and thermal stability for copolymerization. mdpi.com |
Mechanistic Investigations of 1,4 Bis Di I Propylphosphino Butane Catalytic Systems
Elucidation of Reaction Pathways and Intermediates
Understanding the step-by-step molecular transformations and the transient species involved is fundamental to optimizing catalytic processes.
In many transition metal-catalyzed reactions, the active catalytic species is not the initially introduced precatalyst but rather a species generated in situ. For nickel-catalyzed cross-coupling reactions, it has been observed that both monoligated (P¹Ni) and bisligated (P²Ni) species can be catalytically active. nih.gov The specific ligation state that is most effective can vary significantly depending on the substrates involved. nih.gov For instance, with electronically deactivated and sterically hindered substrates, monophosphine precatalysts, which would generate monoligated active species, have been shown to outperform bisphosphine systems. nih.gov This suggests that for certain transformations, a less-coordinated metal center is more reactive. Conversely, bisligated species are crucial for preventing catalyst deactivation and off-cycle reactivity, particularly when heterocyclic motifs are present. nih.gov These findings highlight the dynamic equilibrium between different ligation states and their respective roles in catalysis. nih.gov
The direct observation of reaction intermediates is crucial for confirming proposed catalytic cycles. Techniques like electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. researchgate.net For example, in studies of olefin hydrogenation with Wilkinson's catalyst, ESI-MS has been used to identify off-cycle species and catalyst poisons. researchgate.net Furthermore, collision-induced dissociation (CID) within the mass spectrometer can generate reactive intermediates, such as three-coordinate RhClP₂ species, which can then react with substrates in the gas phase, providing insights that correlate well with kinetic and NMR studies. researchgate.net
In studies involving 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) stabilized metal nanoparticles, solid-state ¹³C and ³¹P MAS NMR, along with ¹H gas-phase NMR and GC-MS, have been employed to study the interaction of deuterium (B1214612) gas with the catalyst system. fu-berlin.deresearchgate.net These techniques revealed that the primary reaction is the formation of HD gas from the reaction of D₂ with surface hydrides. fu-berlin.deresearchgate.net A side reaction involving the decomposition of the dppb ligand to produce surface phosphorus species and partially deuterated butane (B89635) and cyclohexane (B81311) was also identified. fu-berlin.deresearchgate.net
Role of the 1,4-Bis(di-i-propylphosphino)butane Ligand in Catalytic Cycles
The diphosphine ligand is not a mere spectator but plays an active and multifaceted role throughout the catalytic cycle.
The electronic and steric properties of the phosphine (B1218219) ligand directly influence the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination. In nickel-catalyzed Suzuki-Miyaura cross-coupling, monoligated (P¹Ni) species have been found to accelerate the fundamental organometallic steps of the catalytic cycle. nih.gov This is likely due to the greater coordinative unsaturation of the metal center, which facilitates substrate binding and subsequent oxidative addition. However, the presence of a bisligated (P²Ni) state is often necessary to promote the final reductive elimination step and regenerate the active catalyst. nih.gov This dual requirement highlights the importance of ligand lability and the ability of the system to access different coordination states. nih.gov
Beyond influencing the metal center's reactivity, the ligand itself can be involved in activating the substrate. While direct activation of substrates by the phosphine ligand is less common, the ligand's structure dictates the geometry and electronic environment of the metal center, which in turn affects how the substrate binds and is activated. In some cases, the ligand can undergo transformations itself. For instance, in reactions with deuterium gas, the dppb ligand on metal nanoparticles has been observed to decompose, indicating a direct interaction with the reactants under catalytic conditions. fu-berlin.deresearchgate.net
Kinetic Studies of Catalytic Processes
Kinetic studies provide quantitative information about reaction rates and how they are affected by various parameters, offering deeper mechanistic insights. For the epoxidation of 1,4-bis(allyloxy)butane, a pseudo-first-order rate expression was determined based on experimental results. nih.gov The study investigated the influence of factors such as stirring speed, solvent nature, type of phase-transfer catalyst, and molar ratios of reactants on the reaction rate, allowing for the optimization of the reaction conditions. nih.gov Such kinetic analyses are fundamental for understanding the rate-limiting steps of a catalytic process and for designing more efficient catalytic systems. researchgate.netrsc.org
Rate Determining Steps and Activation Parameters
A comprehensive review of scientific literature reveals a notable gap in detailed mechanistic studies specifically elucidating the rate-determining steps and activation parameters for catalytic systems featuring the ligand this compound (dippb). While this bulky, electron-rich phosphine ligand is utilized in various palladium-catalyzed cross-coupling reactions, specific kinetic data and the corresponding activation parameters for its catalytic cycles are not extensively reported in publicly accessible research.
For instance, in many palladium-catalyzed reactions, the oxidative addition of an aryl halide to the palladium(0) complex is considered the rate-limiting step. However, the use of electron-rich and sterically demanding phosphine ligands, such as this compound, is known to facilitate this step. Consequently, for catalysts employing this ligand, it is plausible that another step, such as transmetalation or reductive elimination, could become rate-limiting.
Without specific experimental or computational studies on catalytic systems employing this compound, a definitive assignment of the rate-determining step or a tabulation of its activation parameters (such as activation energy, enthalpy, and entropy of activation) remains speculative. Such data would require detailed kinetic experiments, including reaction rate monitoring under varying concentrations of reactants and catalyst components, as well as temperature-dependent studies (e.g., Eyring analysis).
Due to the lack of specific research findings on the kinetics of this compound catalytic systems, no data tables for activation parameters can be presented.
Theoretical and Computational Studies of 1,4 Bis Di I Propylphosphino Butane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT has become an indispensable method for investigating the electronic properties of phosphine (B1218219) ligands. By solving approximations of the Schrödinger equation, DFT can accurately model the distribution of electrons within a molecule, which is fundamental to its chemical reactivity.
The electronic nature of a phosphine ligand, specifically its ability to donate electron density to a metal center, is a critical factor in its performance in catalysis. DFT calculations are widely used to predict electronic parameters that quantify this property.
One of the most important conceptual tools for this is the Tolman Electronic Parameter (TEP) . Originally determined experimentally by measuring the A₁ C-O stretching frequency of Ni(CO)₃L complexes, the TEP can now be accurately calculated using DFT. nih.gov The calculation involves modeling the vibrational frequencies of a metal-carbonyl complex containing the phosphine ligand. A lower calculated carbonyl stretching frequency indicates a more electron-donating ligand. For bidentate ligands like 1,4-bis(di-i-propylphosphino)butane, a model complex such as Pd(0)L(CO) or HRh(I)L(CO) can be used to compute a comparable electronic parameter. nih.gov While the specific TEP for this compound is not widely published, the trend for related trialkylphosphines shows that isopropyl groups provide strong electron-donating character. weebly.com
Other key electronic descriptors obtained from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ligand's ability to donate electrons (σ-donation), while the LUMO energy relates to its ability to accept electrons (π-acidity). For a strong σ-donating ligand like this compound, a relatively high HOMO energy is expected. These parameters are crucial for understanding the ligand's interaction with a metal center. For instance, in a study of dinuclear copper(I) complexes with the related 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), DFT calculations showed the HOMO was composed of significant contributions from both the metal d-orbitals and the phosphine ligand. rsc.org
Table 1: Calculated Electronic Parameters for Representative Phosphine Ligands Note: This table presents data for analogous ligands to illustrate typical values, as specific DFT-calculated values for this compound are not readily available in the cited literature.
| Ligand/Complex Type | Calculated Parameter | Value | Significance |
| Ni(LiPr)(CO)₃ | Tolman Cone Angle (°) | 179 | Measures steric bulk. weebly.com |
| Ni(LiPr)(CO)₃ | TEP ν(CO) (cm⁻¹) | 2060.3 | Quantifies net electron-donating ability. weebly.com |
| [Cu₂(dppb)₂(pypzH)₂]²⁺ | HOMO Energy (eV) | -6.27 | Relates to electron-donating capability. rsc.org |
| [Cu₂(dppb)₂(pypzH)₂]²⁺ | LUMO Energy (eV) | -2.02 | Relates to electron-accepting capability. rsc.org |
The flexibility of the four-carbon (butane) backbone in this compound allows it to adopt various conformations, each with a different energy. When chelating to a metal center, the geometry it assumes is critical for defining the catalytic pocket. DFT is used to perform conformational analysis to identify the most stable (lowest energy) structures and to calculate key geometric parameters.
A crucial parameter for chelating diphosphines is the natural bite angle, defined as the preferred P-M-P angle for a given ligand, determined only by the ligand backbone and not by the electronic preferences of the metal center. For the analogous ligand 1,4-bis(diphenylphosphino)butane (dppb), the natural bite angle is approximately 94°. wikipedia.org The bite angle for this compound is expected to be similar, though potentially influenced by the steric repulsion of the bulkier isopropyl groups.
DFT calculations can map the potential energy surface by systematically rotating the dihedral angles of the butane (B89635) chain to find the global minimum energy conformation. The butane chain often adopts an extended, low-energy zigzag conformation. nih.gov The orientation of the bulky isopropyl groups relative to the backbone and the metal center is also determined, providing a detailed three-dimensional picture of the chelate ring.
Table 2: Key Conformational Parameters for Diphosphine Ligands with Butane-like Backbones
| Parameter | Description | Typical Value/Observation | Method of Determination |
| Natural Bite Angle | The preferred P-M-P angle determined by the ligand backbone. | ~94° (for dppb) wikipedia.org | DFT or Molecular Mechanics |
| Torsion Angles | The dihedral angles along the P-C-C-C-C-P backbone. | Extended zigzag conformation is often most stable. nih.gov | DFT Conformational Search |
| P-M Bond Lengths | The distance between the phosphorus and metal atoms. | Varies with metal and oxidation state. | DFT Geometry Optimization |
Computational Modeling of Catalytic Mechanisms
DFT calculations are a cornerstone of modern mechanistic studies in homogeneous catalysis. By modeling the entire catalytic cycle, researchers can gain a detailed understanding of how a ligand like this compound influences a reaction's outcome.
A primary goal of computational mechanistic studies is to construct a complete energy profile for a catalytic reaction. This involves identifying all intermediates and, crucially, the transition states that connect them. The energy of each species along the reaction coordinate is calculated, revealing the activation barriers for each elementary step (e.g., oxidative addition, migratory insertion, reductive elimination).
Many catalytic reactions can yield multiple products. DFT modeling is exceptionally powerful for explaining and predicting selectivity.
Regioselectivity , the preference for reaction at one position over another, can be rationalized by comparing the activation barriers of the transition states leading to the different regioisomers. The product that is formed via the lower-energy transition state will be the major product. The steric and electronic properties of the this compound ligand, as defined by its conformation and electronic parameters, play a direct role in stabilizing or destabilizing these competing transition states. The bulky isopropyl groups can create a sterically hindered environment that favors the approach of a substrate from a specific direction, thereby controlling the regiochemical outcome.
Enantioselectivity , crucial in asymmetric catalysis, arises when a chiral catalyst favors the formation of one enantiomer over the other. While this compound itself is achiral, it can be used in complexes with chiral components, or the principles of selectivity analysis can be applied to chiral analogues. Computational models rationalize enantioselectivity by calculating the energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the (R) and (S) products. A larger energy difference corresponds to a higher enantiomeric excess (e.e.).
Ligand Design and Virtual Screening Approaches
Building on the ability to predict ligand properties, computational chemistry offers powerful strategies for in silico ligand design and virtual screening. rsc.org This approach accelerates the discovery of new, improved ligands without the need for exhaustive experimental synthesis and testing. chemrxiv.org
The process often begins with a known ligand scaffold, such as this compound. A virtual library of related ligands is then generated by systematically modifying its structure on a computer. acs.orgchemrxiv.org Modifications could include:
Altering the length or rigidity of the hydrocarbon backbone.
Changing the alkyl or aryl substituents on the phosphorus atoms (e.g., replacing isopropyl with cyclopentyl or phenyl groups).
Introducing heteroatoms into the backbone or substituents.
This virtual library, which can contain thousands of candidate structures, is then subjected to a high-throughput computational screening. nih.gov DFT calculations are performed on each virtual ligand to predict key descriptors, such as the TEP, bite angle, and steric bulk (e.g., percent buried volume, %Vbur). These descriptors are then used to build quantitative structure-activity relationship (QSAR) models that correlate the calculated properties with desired catalytic performance (e.g., high activity or selectivity). nih.gov By filtering the virtual library based on these predicted properties, a small number of the most promising candidates can be identified for actual synthesis and experimental validation, dramatically streamlining the catalyst development process. chemrxiv.org
Future Research Directions and Emerging Applications
Development of New Catalytic Reactions with 1,4-Bis(di-i-propylphosphino)butane
The exploration of novel catalytic transformations facilitated by this compound-metal complexes is a vibrant area of research. While its efficacy in established cross-coupling reactions is well-documented, scientists are now venturing into uncharted territories, aiming to unlock new synthetic pathways. Current investigations are focused on leveraging the unique bite angle and electron-donating nature of the di-i-propylphosphino groups to mediate challenging reactions such as C-H bond activation and functionalization, dinitrogen activation, and small molecule transformations. The development of catalytic systems for these processes holds the promise of more efficient and atom-economical synthetic routes to valuable chemical entities.
A key area of interest is the application of its palladium complexes in a variety of cross-coupling reactions, including Suzuki, Heck, and Stille reactions. msesupplies.com The bulky isopropyl groups on the phosphorus atoms are known to influence the coordination environment of the metal center, which in turn can enhance catalytic activity and selectivity.
Immobilization of this compound Complexes for Heterogeneous Catalysis
To bridge the gap between homogeneous and heterogeneous catalysis, significant efforts are being directed towards the immobilization of this compound-metal complexes onto solid supports. rsc.orgrsc.org This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation, recovery, and recyclability.
Researchers are exploring various immobilization techniques, including covalent attachment to polymers, grafting onto silica (B1680970) or other inorganic oxides, and encapsulation within porous materials like metal-organic frameworks (MOFs). mit.edu The development of robust and efficient supported catalysts is crucial for their application in continuous flow reactors and for streamlining industrial chemical processes, thereby reducing operational costs and environmental impact.
Table 1: Strategies for Immobilization of Phosphine (B1218219) Ligand Complexes
| Support Material | Immobilization Method | Potential Advantages |
| Polymers | Covalent bonding, Coordination | High loading capacity, tunable properties |
| Silica | Grafting, Sol-gel entrapment | High thermal and mechanical stability |
| Metal-Organic Frameworks | Encapsulation, Linker functionalization | High surface area, uniform active sites |
| Carbon Nanomaterials | π-π stacking, Covalent functionalization | Excellent conductivity, high stability |
Integration into Sustainable and Green Chemistry Methodologies
In an era increasingly focused on environmental stewardship, the integration of this compound into sustainable and green chemistry methodologies is of paramount importance.
Applications in Biomass Conversion and Renewable Energy
The catalytic upgrading of biomass-derived platform molecules into biofuels and value-added chemicals is a critical component of a sustainable future. nih.govnrel.govmdpi.comscispace.com Researchers are investigating the potential of this compound-based catalysts to facilitate key transformations in biorefineries, such as hydrodeoxygenation, transfer hydrogenation, and C-C bond formation from biomass-derived substrates. The development of efficient catalysts for these processes will be instrumental in transitioning from a fossil fuel-based economy to one reliant on renewable resources.
Catalysis in Aqueous or Non-Conventional Solvents
The use of water and other non-conventional, environmentally benign solvents is a central tenet of green chemistry. mdpi.commdpi.comarkat-usa.orgdntb.gov.ua Future research will focus on designing this compound-metal complexes that exhibit high catalytic activity and stability in aqueous media or other green solvents like ionic liquids and supercritical fluids. This will not only reduce the reliance on volatile organic compounds (VOCs) but also simplify product separation and catalyst recycling, contributing to more sustainable chemical processes.
Exploration of Chiral Analogues for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is of utmost importance, particularly in the pharmaceutical and agrochemical industries. Building upon the foundational principles of asymmetric catalysis, researchers are actively exploring the design and synthesis of chiral analogues of this compound. nih.govajchem-b.commdpi.comuni-muenchen.denih.govnih.govdiva-portal.orgnih.govresearchgate.net
By introducing chiral centers into the butane (B89635) backbone or the isopropyl groups, new ligands can be created that, when complexed with a metal, can induce high levels of enantioselectivity in a variety of transformations, most notably in asymmetric hydrogenation. nih.govajchem-b.commdpi.comnih.govdiva-portal.org The development of these novel chiral ligands will expand the toolbox of synthetic chemists, enabling the efficient production of complex chiral molecules.
Table 2: Key Reactions in Asymmetric Catalysis Utilizing Chiral Phosphine Ligands
| Reaction Type | Substrate | Product |
| Asymmetric Hydrogenation | Prochiral olefins, ketones, imines | Chiral alkanes, alcohols, amines |
| Asymmetric Allylic Alkylation | Allylic substrates and nucleophiles | Chiral allylic compounds |
| Asymmetric Cross-Coupling | Prochiral electrophiles and nucleophiles | Chiral biaryls and other coupled products |
| Asymmetric Hydroformylation | Prochiral alkenes | Chiral aldehydes |
Synergistic Effects in Multi-Component Catalytic Systems
Multi-component reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules in a single step. nih.govbeilstein-journals.orgbeilstein-journals.org An emerging area of research is the investigation of synergistic effects when this compound is employed in multi-component or cooperative catalytic systems. In such systems, the ligand may interact with multiple metal centers or cooperate with other catalysts to facilitate transformations that are not possible with a single catalytic species. Understanding and harnessing these synergistic effects will open up new avenues for the discovery of novel and efficient synthetic methodologies.
Advanced Spectroscopic and In Situ Characterization Techniques
The continued development and application of advanced spectroscopic methods are poised to provide deeper insights into the precise role and behavior of this compound in catalytic systems. Future research will increasingly rely on these techniques to move beyond static characterization and toward a dynamic understanding of the ligand's function during a chemical reaction. This involves not only identifying the species present in a catalytic cycle but also understanding their kinetics, conformational changes, and interactions with substrates and other reaction components in real-time.
A primary area of focus is the utilization of multinuclear and variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy. While standard ¹H and ¹³C NMR are routine for structural confirmation, ³¹P NMR spectroscopy is a particularly powerful probe for studying phosphorus-containing ligands and their metal complexes. researchgate.net The ³¹P nucleus has a spin of ½ and 100% isotopic abundance, which often results in sharp, easily interpretable signals. researchgate.net The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, coordination state, and the nature of the metal center it is bound to. For complexes of this compound, VT ³¹P NMR studies can be employed to investigate dynamic processes such as ligand exchange or conformational flexing of the seven-membered chelate ring formed upon coordination.
In situ monitoring of catalytic reactions using techniques like high-pressure NMR or the integration of NMR flow tubes allows for the direct observation of catalyst resting states and, in favorable cases, key catalytic intermediates. This approach enables the elucidation of reaction mechanisms by correlating the appearance and disappearance of specific phosphorus-containing species with substrate conversion and product formation. For instance, in a hypothetical hydrogenation reaction catalyzed by a rhodium complex of this compound, in situ ³¹P NMR could potentially identify rhodium-hydride species or complexes where the substrate is coordinated, providing direct evidence for proposed mechanistic steps.
Beyond NMR, other spectroscopic techniques are critical for a comprehensive understanding. In situ Infrared (IR) and Raman spectroscopy can provide valuable information about the bonding and vibrational modes of species present under reaction conditions. researchgate.netsemanticscholar.org For example, in carbonylation reactions, the C-O stretching frequency observed via in situ IR can indicate changes in the electronic properties of the metal center as the this compound ligand and other molecules coordinate and react.
X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) performed under operando conditions are also emerging as powerful tools. semanticscholar.org These methods can reveal information about the oxidation state and coordination environment of the metal center in a working catalyst. By applying these techniques to a catalyst system containing this compound, researchers can gain a more complete picture of the catalyst's structure-activity relationships, observing how the ligand influences the electronic and geometric structure of the active site under catalytically relevant pressures and temperatures. The combination of these in situ and operando spectroscopic methods will be instrumental in designing the next generation of catalysts with enhanced activity, selectivity, and stability.
Interactive Data Table: Spectroscopic Characterization of Phosphine Ligands
Below is a summary of typical spectroscopic data for phosphine ligands and their complexes. Note that specific values for this compound may vary depending on the solvent, temperature, and coordination state.
| Compound/Technique | Parameter | Typical Value/Observation |
| Phosphine Ligands | ||
| ³¹P NMR | Chemical Shift (δ) | Varies widely based on substituents. For alkylphosphines, typically in the range of -30 to +50 ppm. |
| Metal-Phosphine Complexes | ||
| ³¹P NMR | Coordination Shift (Δδ) | A significant downfield shift upon coordination to a metal center. |
| ³¹P NMR | ¹J(M-P) Coupling | If the metal is NMR active (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling constants provide direct evidence of bonding. |
| In Situ Monitoring | ||
| In Situ NMR | Species Identification | Allows for the observation of catalyst resting states and intermediates during the reaction. |
| In Situ IR | Vibrational Bands | Can monitor changes in ancillary ligands (e.g., CO) to probe the electronic effects of the phosphine ligand. |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1,4-Bis(diisopropylphosphino)butane, and how can purity be validated?
- Methodological Answer : While direct synthesis protocols for 1,4-Bis(diisopropylphosphino)butane are not explicitly detailed in the provided evidence, analogous routes for bisphosphine ligands (e.g., 1,3-Bis(diisopropylphosphino)propane) involve nucleophilic substitution or metal-mediated coupling reactions. For example, diisopropylphosphine can react with 1,4-dibromobutane under inert conditions to form the target ligand .
-
Purity Validation : Gas chromatography (GC) is widely used for assessing purity in bisphosphine ligands, as demonstrated for 1,4-Bis(diphenylphosphino)butane (≥96% purity via GC) . Complementary techniques like P NMR can confirm structural integrity, with sharp singlet peaks expected for symmetric ligands.
Table 1: Key Analytical Techniques for Ligand Characterization
Q. What are the solubility and stability considerations for 1,4-Bis(diisopropylphosphino)butane in common solvents?
- Methodological Answer : Similar to 1,4-Bis(diphenylphosphino)butane, the diisopropyl variant is likely soluble in aromatic hydrocarbons (e.g., toluene) and ethers but insoluble in polar solvents like water or alcohols . Stability is critical due to air-sensitive phosphine groups. Storage under inert gas (N/Ar) at low temperatures (-20°C) is recommended, with periodic purity checks via GC or NMR to detect oxidation byproducts (e.g., phosphine oxides) .
Advanced Research Questions
Q. How do steric and electronic properties of 1,4-Bis(diisopropylphosphino)butane influence its performance in transition-metal catalysis compared to diphenyl analogs?
- Methodological Answer :
- Steric Effects : The bulkier isopropyl groups increase ligand steric hindrance, potentially reducing metal coordination flexibility but enhancing selectivity in catalytic cycles. For example, in cross-coupling reactions, larger substituents may favor monodentate binding or stabilize low-coordination-state metal centers .
- Electronic Effects : Isopropyl groups are stronger electron donors than phenyl groups, which can increase electron density at the metal center, accelerating oxidative addition steps in catalysis. Comparative studies should employ cyclic voltammetry to quantify metal-ligand electronic interactions .
- Data Contradiction Analysis : Discrepancies in catalytic efficiency between studies may arise from variations in ligand purity, metal-to-ligand ratios, or solvent effects. Researchers should replicate reactions under strictly controlled conditions and cross-validate results using multiple characterization tools (e.g., XRD for metal complex geometry) .
Q. What experimental strategies mitigate oxidation of 1,4-Bis(diisopropylphosphino)butane during catalytic applications?
- Methodological Answer :
- Inert Atmosphere : Perform all reactions in Schlenk lines or gloveboxes to exclude oxygen .
- Additives : Introduce sacrificial reductants (e.g., Zn powder) or stabilizing agents (e.g., BHT) to scavenge radicals or peroxides .
- Spectroscopic Monitoring : Use in-situ P NMR to detect oxidation in real-time. For example, phosphine oxide formation (δ ~+25 ppm) indicates degradation .
Q. Table 2: Oxidation Mitigation Strategies
| Strategy | Mechanism | Limitations |
|---|---|---|
| Inert Atmosphere | Prevents O exposure | Requires specialized equipment |
| Reductants | Scavenges reactive oxygen species | May interfere with catalytic cycles |
| Low-Temperature Storage | Slows degradation | Short-term solution only |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
